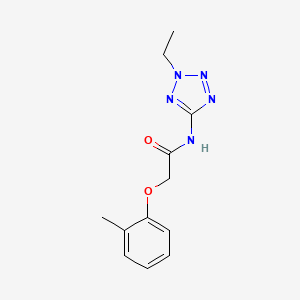![molecular formula C19H24N2O2 B5805028 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the class of phenols and has been extensively studied for its potential applications in scientific research. The compound is also known by its trade name, Diphenyleneiodonium (DPI), and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the inhibition of NADPH oxidase. The compound binds to the enzyme and prevents the transfer of electrons from NADPH to molecular oxygen, thereby reducing the production of ROS. The inhibition of NADPH oxidase by 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been found to have a wide range of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been found to have neuroprotective effects and has been shown to reduce the severity of neurodegenerative disorders, such as Parkinson's disease.
実験室実験の利点と制限
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. The compound is also relatively toxic and can have adverse effects on cell viability at high concentrations.
将来の方向性
There are several future directions for the study of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. One potential direction is the development of more potent and selective inhibitors of NADPH oxidase. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and autoimmune disorders. The compound's potential use as a neuroprotective agent also warrants further investigation. Finally, the development of more efficient and scalable synthesis methods for the compound could facilitate its widespread use in scientific research.
合成法
The synthesis method of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine. The resulting product is then reduced with sodium borohydride to yield 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. The synthesis method is well-established and has been reported in several scientific publications.
科学的研究の応用
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS). The inhibition of NADPH oxidase by 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have a wide range of applications in the fields of cancer research, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
2-ethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-19-14-16(8-9-18(19)22)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14,22H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFUOVBSVWIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264046 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

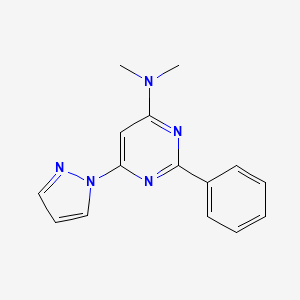
![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)

![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
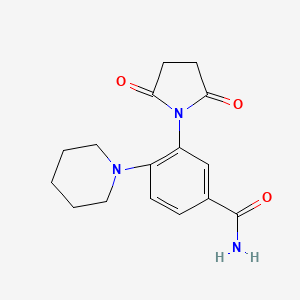
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
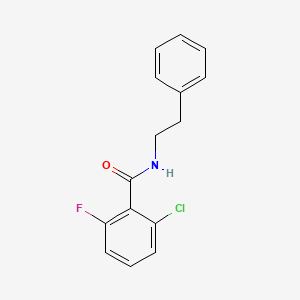
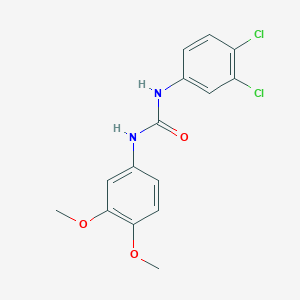
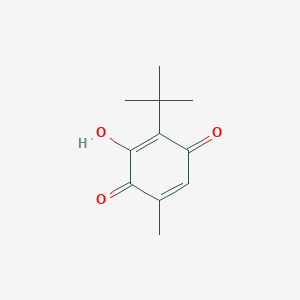
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
